2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Halides or ethers.
Scientific Research Applications
2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol:
2-Aminoisobutanol: Another similar compound with a simpler structure.
2-Hydroxymethyl-2-propylamine: Shares the hydroxyl and amino groups but differs in the carbon skeleton.
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclohexyl]propan-2-ol is unique due to the presence of both a cyclohexane ring and a tertiary alcohol group. This combination of features provides distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2-methylcyclohexyl]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-6-4-5-7-11(9,8-12)10(2,3)13/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
LLWZETVQEYJBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.